3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Pro-apoptotic Effects in Cancer Cells
New sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes through activation of p38/ERK phosphorylation, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).
Anticancer Evaluation of Benzamide Derivatives
Benzamide derivatives synthesized for anticancer evaluation have shown moderate to good activity against human cancer cell lines, including breast, lung, prostate, and breast (MDA MB-231) cancers. The presence of methoxy and nitro groups in the benzamide moiety was found to enhance the potency of these compounds, indicating their relevance in developing new therapeutic agents (Mohan et al., 2021).
Antimicrobial Agents Design and Activity
A series of pyridines and pyridine-based sulfa-drugs have been designed and synthesized, exhibiting significant antimicrobial activity. These findings underscore the potential for developing new antimicrobial agents based on pyridine sulfonamide derivatives (El‐Sayed et al., 2017).
Antiprotozoal Activity of Pyridine Thioaryl Ethers
Thioaryl ethers of nitropyridine have shown significant antiprotozoic activity, suggesting their potential use in treating protozoal infections. The synthesis approach and the high yields of these compounds offer a promising avenue for further development of antiprotozoal drugs (Fetisov et al., 2021).
Enhancement of Nano Cobalt Oxide Properties
Research into the electrochemical behavior of certain pyridine-2-yl benzene sulfonamide azo compounds has led to advancements in the enhancement of nano cobalt oxide properties. This work suggests potential applications in materials science, particularly in the development of advanced materials with improved properties (Mohammed, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c28-23(17-5-3-7-20(15-17)27(29)30)25-19-9-11-21(12-10-19)33(31,32)26-14-2-1-8-22(26)18-6-4-13-24-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJKYVPKYYUWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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